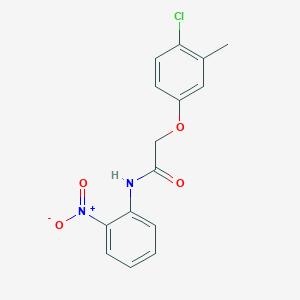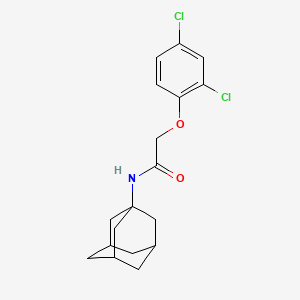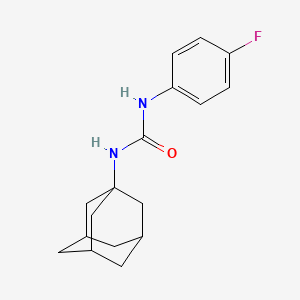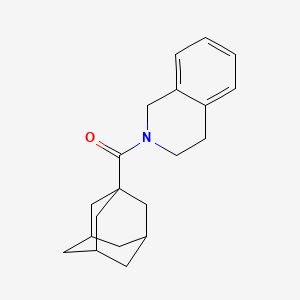![molecular formula C19H19BrN4OS B3949361 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea](/img/structure/B3949361.png)
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea
説明
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea, commonly known as BPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTU is a urea derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of BPTU involves the inhibition of protein kinase CK2, which plays a critical role in various cellular processes. BPTU binds to the ATP-binding site of CK2, thereby preventing the phosphorylation of its substrates. The inhibition of CK2 by BPTU has been shown to result in the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects
BPTU has been shown to exhibit potent inhibitory activity against several enzymes, including CK2, which is involved in various cellular processes. The inhibition of CK2 by BPTU has been shown to result in the induction of apoptosis and the inhibition of cell proliferation. BPTU has also been shown to exhibit anti-inflammatory activity and has been investigated for its potential use in the treatment of various inflammatory diseases.
実験室実験の利点と制限
The advantages of using BPTU in lab experiments include its potent inhibitory activity against CK2 and its anti-inflammatory activity. BPTU has also been shown to exhibit low toxicity and high selectivity towards CK2. However, the limitations of using BPTU in lab experiments include its complex synthesis process and limited availability.
将来の方向性
There are several future directions for the research on BPTU. One potential direction is the investigation of BPTU as a potential therapeutic agent for various inflammatory diseases. Another potential direction is the development of more efficient synthesis methods for BPTU. Additionally, the investigation of the potential applications of BPTU in other fields, such as materials science and catalysis, could also be explored.
Conclusion
In conclusion, BPTU is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTU has been extensively studied for its potential use as a therapeutic agent for various diseases, including inflammatory diseases. BPTU exhibits potent inhibitory activity against CK2 and has been shown to exhibit low toxicity and high selectivity towards CK2. However, the complex synthesis process and limited availability of BPTU remain a challenge for its use in lab experiments. Future research on BPTU could focus on its potential therapeutic applications, the development of more efficient synthesis methods, and its potential applications in other fields.
科学的研究の応用
BPTU has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BPTU has been shown to exhibit potent inhibitory activity against several enzymes, including protein kinase CK2, which is involved in various cellular processes, including cell cycle regulation, apoptosis, and transcriptional regulation. BPTU has also been shown to exhibit anti-inflammatory activity and has been investigated for its potential use in the treatment of various inflammatory diseases.
特性
IUPAC Name |
1-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4OS/c1-19(2,3)13-6-10-15(11-7-13)21-17(25)22-18-24-23-16(26-18)12-4-8-14(20)9-5-12/h4-11H,1-3H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNZEDVOXKNISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3,4-difluorophenyl)-N-[3-(dimethylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949297.png)
![2-(cyclohexylamino)-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B3949318.png)
![N-(3,4-dimethylphenyl)-N'-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949334.png)
![N-(4-tert-butylphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949335.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B3949339.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-methylbenzamide](/img/structure/B3949347.png)
![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3949355.png)


![2-[(3,4-difluorophenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B3949371.png)

![N-(3-chlorophenyl)-N'-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949382.png)